Tetrakis(diethylamino)diphosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

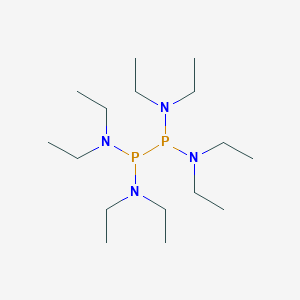

Tetrakis(diethylamino)diphosphane is an organophosphorus compound with the molecular formula C16H40N4P2 It is known for its unique structure, which includes two phosphorus atoms bonded to four diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(diethylamino)diphosphane can be synthesized through the reaction of diethylamine with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:

PCl3+4(C2H5)2NH→P(N(C2H5)2)4+3HCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(diethylamino)diphosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The diethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used to substitute the diethylamino groups under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Compounds with different functional groups replacing the diethylamino groups.

Scientific Research Applications

Electronic and Optoelectronic Materials

Tetrakis(diethylamino)diphosphane has been utilized in the development of electronic and optoelectronic materials. Its ability to form thin films makes it suitable for applications in semiconductor devices and photovoltaic cells. The compound's unique electronic properties facilitate charge transport and improve device efficiency.

| Application | Description |

|---|---|

| Thin Films | Used in semiconductor devices for enhanced performance |

| Photovoltaics | Improves efficiency of solar cells |

Protective Coatings

The compound is also explored for use in protective coatings due to its chemical stability and resistance to degradation. It can be incorporated into polymer matrices to enhance mechanical properties and provide protection against environmental factors.

Catalytic Applications

This compound has shown potential as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its coordination chemistry allows it to stabilize metal centers, enhancing catalytic activity in various organic transformations.

Metal Complexes

Metal complexes formed with this compound have been investigated for their catalytic properties in reactions such as:

- Cross-coupling reactions

- Hydrogenation processes

- Olefin polymerization

These metal complexes demonstrate improved selectivity and turnover rates compared to traditional catalysts.

Biochemical Applications

Recent studies have highlighted the potential of this compound in biochemical applications, particularly concerning enzyme interactions and drug delivery systems.

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. This property opens avenues for developing therapeutic agents targeting enzyme-related diseases.

Drug Delivery Systems

The solubility and stability of this compound make it a candidate for drug delivery systems, where it can enhance the bioavailability of pharmaceutical compounds through improved solubilization.

Case Study: Catalytic Activity Enhancement

In a study published by Nature Communications, this compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated a significant increase in reaction yields compared to traditional ligands, showcasing its effectiveness in catalysis .

Case Study: Biochemical Interactions

A recent investigation into enzyme interactions revealed that this compound could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases . This finding emphasizes the need for further research into its pharmacological properties.

Mechanism of Action

The mechanism of action of tetrakis(diethylamino)diphosphane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Tetrakis(dimethylamino)ethylene: Similar in structure but with dimethylamino groups instead of diethylamino groups.

Tetrakis(diethylamido)hafnium: Contains hafnium instead of phosphorus.

Tetrakis(dimethylamido)titanium: Contains titanium instead of phosphorus.

Uniqueness

Tetrakis(diethylamino)diphosphane is unique due to its specific combination of diethylamino groups and phosphorus atoms, which imparts distinct reactivity and properties compared to other similar compounds

Biological Activity

Tetrakis(diethylamino)diphosphane, a phosphorous-containing compound, has garnered attention in various fields, particularly in catalysis and biological applications. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes two diphosphane groups with diethylamino substituents. This configuration contributes to its reactivity and potential biological applications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in catalytic processes and its interactions with biological systems. Key areas of interest include:

- Antimicrobial Properties : Some studies have indicated that phosphorous compounds can exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown promise in inhibiting bacterial growth.

- Enzyme Inhibition : Research suggests that phosphorous-containing compounds can act as enzyme inhibitors, potentially affecting metabolic pathways in microorganisms and higher organisms.

Case Studies and Research Findings

- Antimicrobial Activity :

- Enzyme Interaction :

- Catalytic Applications :

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C16H40N4P2 |

|---|---|

Molecular Weight |

350.46 g/mol |

IUPAC Name |

N-[bis(diethylamino)phosphanyl-(diethylamino)phosphanyl]-N-ethylethanamine |

InChI |

InChI=1S/C16H40N4P2/c1-9-17(10-2)21(18(11-3)12-4)22(19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3 |

InChI Key |

AXIMJAIVKMUFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(N(CC)CC)P(N(CC)CC)N(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.